Didehydro Clindamycin
Description
Didehydro Clindamycin is a structural analog or derivative of clindamycin, a lincosamide antibiotic widely used for anaerobic and Gram-positive bacterial infections. Structural modifications, such as dehydrogenation (evidenced by "3,4-didehydro" moieties in other compounds ), may alter physicochemical properties, bioavailability, or antimicrobial activity.
Properties
Molecular Formula |
C18H31ClN2O5S |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
(2S,4Z)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1 |
InChI Key |
SCLGFBLOIVDLCE-GGIYZFMMSA-N |
Isomeric SMILES |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Didehydro Clindamycin involves the chemical modification of Clindamycin. One common method includes the dehydrogenation of Clindamycin under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperature conditions to achieve the desired dehydrogenation without degrading the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Structural Characteristics
Didehydro Clindamycin (PubChem CID: 71315302) has the molecular formula C₁₈H₃₁ClN₂O₅S and a molecular weight of 423.0 g/mol . Its structure includes a pyrrolidine ring with a conjugated double bond (Figure 1), distinguishing it from clindamycin. This unsaturated structure enhances its susceptibility to hydrogenation and oxidation reactions.
Key structural features :
-
A 2,5-dihydropyrrole ring (unsaturated).
-
A 3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl group.
Hydrogenation Reaction
The primary documented reaction involves catalytic hydrogenation to revert this compound to clindamycin. This reaction is critical in pharmaceutical synthesis to eliminate impurities during clindamycin production .
Reaction Mechanism:
This compound undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under 0.2–0.4 MPa hydrogen pressure . The double bond in the pyrrolidine ring is saturated, restoring clindamycin’s structure (Figure 2) .
Reaction equation :
Experimental Conditions and Outcomes:
Data from patent CN102964402B :
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |
|---|---|---|---|---|
| Substrate (g) | 30 | 20 | 20 | 20 |
| Solvent | H₂O (60 mL) | H₂O + EtOH | H₂O + IPA | H₂O + EtOH |
| Catalyst (Pd/C) | 0.3 g | 0.1 g | 1.0 g | 0.5 g |
| H₂ Pressure | 0.2 MPa | 0.3 MPa | 0.4 MPa | 0.2 MPa |
| Reaction Time | 23 h | 48 h | 5 h | 24 h |
| Conversion | 100% | 100% | 100% | 100% |
Key observations :
-
Reaction efficiency is independent of catalyst loading but correlates with hydrogen pressure and time.
-
Ethanol-water mixtures enhance solubility and reaction homogeneity .
Oxidative Stability
This compound is prone to oxidation due to its conjugated diene system. While specific oxidative pathways are not detailed in the literature, its structural similarity to clindamycin suggests vulnerability to:
-
Peroxide formation under prolonged exposure to oxygen.
-
Sulfoxide derivatives via sulfur oxidation in the methylsulfanyl group .
Analytical Confirmation
Post-reaction validation employs:
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of dehydrogenation on antibiotic activity.
Biology: Investigated for its antibacterial properties against various strains of bacteria, including those resistant to Clindamycin.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
Didehydro Clindamycin, like Clindamycin, inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth. The molecular mechanism involves the compound acting as a structural analog of tRNA molecules, impairing peptide chain initiation and potentially stimulating the dissociation of peptidyl-tRNA from bacterial ribosomes .
Comparison with Similar Compounds
Key Differences:
Clindamycin phosphate is favored in topical acne treatments due to formulation stability, whereas the hydrochloride form is associated with systemic renal risks .
Clindamycin vs. Dequalinium Chloride (DQC)
Both compounds disrupt Gardnerella biofilms, but mechanistic differences exist:
- Clindamycin : Reduces biofilm metabolic activity more effectively (p < 0.05) .
- DQC : Superior at reducing biofilm biomass (p < 0.05) .
Clindamycin vs. Trimethoprim/Sulfamethoxazole (TMP/SMX)
- Clindamycin requires dose adjustments in pediatric obesity due to variable clearance .
- TMP/SMX exhibits predictable pharmacokinetics in the same population .
Structural Analogs and Impurities
Clindamycin hydrochloride API contains six related substances, including isomers and degradation products (e.g., related substances 1–6) . For example:
- Isotretinoin-Clindamycin Combinations: Solubility challenges arise due to isotretinoin's lipophilicity vs. clindamycin's hydrophilicity .
- Clindamycin Palmitate : A prodrug with altered absorption properties, though data are sparse .
Q & A
Q. How do researchers validate the D-test for detecting inducible clindamycin resistance in Staphylococcus aureus isolates?
- Methodology : Place erythromycin (15 µg) and clindamycin (2 µg) disks 20 mm apart. A D-shaped inhibition zone around clindamycin confirms inducible resistance. Confirmatory testing with PCR for erm genes is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
